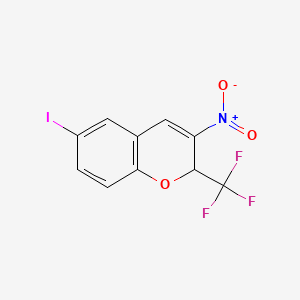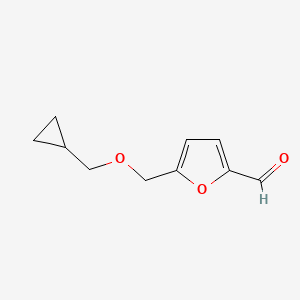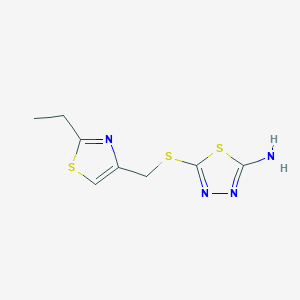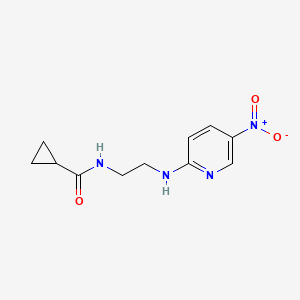
2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)-N-(pentan-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)-N-(pentan-2-yl)acetamide is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)-N-(pentan-2-yl)acetamide typically involves the condensation of a pyrimidine derivative with an appropriate acylating agent. The reaction conditions may include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could produce halogenated compounds.
科学研究应用
2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)-N-(pentan-2-yl)acetamide may have various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)-N-(pentan-2-yl)acetamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic regulation.
相似化合物的比较
Similar Compounds
2,4-Dioxo-3,4-dihydropyrimidine derivatives: These compounds share a similar core structure and may exhibit comparable biological activities.
N-Acylated pyrimidines: Compounds with acyl groups attached to the pyrimidine ring, which may have similar chemical properties.
Uniqueness
2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)-N-(pentan-2-yl)acetamide is unique due to its specific acylation pattern and the presence of the pentan-2-yl group. This structural uniqueness may confer distinct biological activities and chemical reactivity compared to other pyrimidine derivatives.
属性
分子式 |
C11H17N3O3 |
|---|---|
分子量 |
239.27 g/mol |
IUPAC 名称 |
2-(2,4-dioxopyrimidin-1-yl)-N-pentan-2-ylacetamide |
InChI |
InChI=1S/C11H17N3O3/c1-3-4-8(2)12-10(16)7-14-6-5-9(15)13-11(14)17/h5-6,8H,3-4,7H2,1-2H3,(H,12,16)(H,13,15,17) |
InChI 键 |
ZIUCZOSTCUWCPQ-UHFFFAOYSA-N |
规范 SMILES |
CCCC(C)NC(=O)CN1C=CC(=O)NC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![3-((2-Oxopyrimidin-1(2h)-yl)methyl)benzo[b]thiophene-2-carboxylic acid](/img/structure/B14907273.png)


![n-(3-(1h-Benzo[d]imidazol-1-yl)propyl)cyclopropanecarboxamide](/img/structure/B14907289.png)

![3-Bromo-6,7-dichloroimidazo[1,2-b]pyridazine](/img/structure/B14907319.png)
